

# Comparing the pharmacokinetic profiles of SAR-20347 and other TYK2 inhibitors.

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Guide to the Pharmacokinetic Profiles of SAR-20347 and Other TYK2 Inhibitors

## Introduction

Tyrosine kinase 2 (TYK2) has emerged as a critical therapeutic target in the treatment of a variety of autoimmune and inflammatory diseases. As a member of the Janus kinase (JAK) family, TYK2 plays a pivotal role in the signaling pathways of key cytokines such as interleukin (IL)-12, IL-23, and type I interferons. The development of selective TYK2 inhibitors offers the potential for targeted immunomodulation with an improved safety profile compared to broader JAK inhibitors. This guide provides a comparative analysis of the pharmacokinetic profiles of several TYK2 inhibitors: **SAR-20347**, Deucravacitinib (BMS-986165), Ropsacitinib (PF-06826647), and Brepocitinib (PF-06700841). The information herein is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of these compounds.

## **TYK2 Signaling Pathway**

The TYK2 signaling pathway is integral to the inflammatory cascade. Upon cytokine binding to their receptors, TYK2 and another JAK family member are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. These activated STATs then translocate to the nucleus to regulate the transcription of inflammatory genes.





#### Click to download full resolution via product page

Caption: The TYK2 signaling cascade, initiated by cytokine binding and culminating in the transcription of inflammatory genes.

### Pharmacokinetic Profiles of TYK2 Inhibitors

The following tables summarize the available pharmacokinetic data for **SAR-20347** and other prominent TYK2 inhibitors. Data for **SAR-20347** is limited to preclinical findings, as there are currently no ongoing or completed clinical trials for this compound[1].

Table 1: Pharmacokinetic Parameters of TYK2 Inhibitors



| Parameter                         | SAR-20347                          | Deucravacitini<br>b (BMS-<br>986165)                                                                       | Ropsacitinib<br>(PF-06826647) | Brepocitinib<br>(PF-06700841)                                    |
|-----------------------------------|------------------------------------|------------------------------------------------------------------------------------------------------------|-------------------------------|------------------------------------------------------------------|
| Tmax (Time to Max. Concentration) | Data not<br>available in<br>humans | 1.0 - 2.3 hours[1]<br>[2][3]                                                                               | ~2 hours (fasted)<br>[4]      | ≤ 1.5 hours[5]                                                   |
| Half-life (t½)                    | Data not<br>available in<br>humans | 8 - 15 hours[1][2]                                                                                         | Data not<br>available         | 4.9 - 10.7 hours<br>(multiple dose)[5]                           |
| Bioavailability                   | Orally<br>administered in<br>mice  | 99% (absolute)<br>[6]                                                                                      | Data not<br>available         | 83% (in rats)[7]                                                 |
| Metabolism                        | Data not<br>available              | Primarily metabolized by CYP1A2, with contributions from CYP2B6, CYP2D6, carboxylesterase 2, and UGT1A9[6] | Data not<br>available         | Data not<br>available                                            |
| Excretion                         | Data not<br>available              | ~13% unchanged in urine, ~26% unchanged in feces[6]                                                        | Low urinary<br>recovery[4][8] | Data not<br>available                                            |
| Protein Binding                   | Data not<br>available              | 82-90%                                                                                                     | Data not<br>available         | Data not<br>available                                            |
| Food Effect                       | Data not<br>available              | High-fat meal reduced Cmax and AUC of active metabolite by ~23% and ~10%                                   | Data not<br>available         | High-fat meal reduced rate and extent of absorption by 69.9% and |



|                                |                       | respectively, and prolonged Tmax by 2 hours[6] |                               | 28.3% respectively                     |
|--------------------------------|-----------------------|------------------------------------------------|-------------------------------|----------------------------------------|
| Accumulation (Multiple Dosing) | Data not<br>available | Modest (1.3 to<br>1.9-fold)[1][2]              | Modest (< 1.5-<br>fold)[4][8] | Steady state<br>reached by day<br>8[5] |

Table 2: Selectivity Profile of TYK2 Inhibitors (IC50 in nM)

| Target | SAR-20347 (in<br>vitro) | Deucravacitini<br>b (in vitro) | Ropsacitinib<br>(in vitro) | Brepocitinib<br>(in vitro) |
|--------|-------------------------|--------------------------------|----------------------------|----------------------------|
| TYK2   | 0.6                     | 0.2                            | Binds to TYK2              | 23[7]                      |
| JAK1   | 23                      | > 10,000                       | Data not<br>available      | 17[7]                      |
| JAK2   | 26                      | > 10,000                       | Binds to JAK2              | 77[7]                      |
| JAK3   | 41                      | > 10,000                       | Data not<br>available      | Data not<br>available      |

# **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and comparison of pharmacokinetic data. Below are generalized experimental protocols based on the cited studies.

1. First-in-Human, Single- and Multiple-Ascending Dose Studies

These studies are fundamental in characterizing the initial safety, tolerability, and pharmacokinetic profile of a new chemical entity in humans.

 Study Design: A randomized, double-blind, placebo-controlled, single- and multipleascending dose design is typically employed. Healthy volunteers are enrolled and randomized to receive either the active drug or a placebo.







- Single Ascending Dose (SAD): Cohorts of subjects receive a single oral dose of the inhibitor at a specific level. Dosing for subsequent cohorts is escalated, pending safety and tolerability reviews.
- Multiple Ascending Dose (MAD): Following the SAD phase, cohorts of subjects receive multiple doses of the inhibitor (e.g., once or twice daily) over a set period (e.g., 10-14 days) to assess steady-state pharmacokinetics and accumulation.
- Pharmacokinetic Sampling: Blood samples are collected at predefined time points before and after drug administration (e.g., predose, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose)[8]. Urine samples may also be collected to assess renal clearance.
- Analytical Method: Plasma and urine concentrations of the drug and its metabolites are typically determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method[3].
- Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½ are calculated using non-compartmental analysis[3].





Click to download full resolution via product page

Caption: A generalized workflow for a first-in-human pharmacokinetic study.



#### 2. In Vitro Kinase Assays

These assays are essential for determining the potency and selectivity of the inhibitor against the target kinase and other related kinases.

- Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against a panel of kinases (e.g., TYK2, JAK1, JAK2, JAK3).
- Methodology: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a Caliper-based microfluidic mobility shift assay.
- Procedure:
  - The inhibitor is serially diluted to create a range of concentrations.
  - The inhibitor is incubated with the recombinant kinase, a substrate peptide, and ATP.
  - The reaction is allowed to proceed, and the degree of substrate phosphorylation is measured.
  - The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

# **Comparative Analysis of TYK2 Inhibitors**

The pharmacokinetic profiles of these TYK2 inhibitors reveal distinct characteristics that may influence their clinical utility.





Click to download full resolution via product page

Caption: A logical comparison of the key features of the TYK2 inhibitors.

- SAR-20347 is a dual inhibitor of TYK2 and JAK1 with preclinical evidence of efficacy in models of psoriasis[1]. However, the lack of clinical pharmacokinetic data makes it difficult to compare directly with other inhibitors in development. A related molecule, SDC-1801, has shown potential for once-daily oral dosing.
- Deucravacitinib stands out as a highly selective allosteric inhibitor of TYK2 with excellent oral bioavailability[6]. Its metabolism is well-characterized, primarily involving CYP1A2. The long half-life supports once-daily dosing.
- Ropsacitinib is an orthosteric inhibitor that targets the catalytic site of TYK2 and JAK2. It is
  rapidly absorbed and shows modest accumulation with multiple dosing, suggesting a
  predictable pharmacokinetic profile[4][8].
- Brepocitinib, like SAR-20347, is a dual inhibitor of TYK2 and JAK1[7]. It is rapidly absorbed, but its absorption is affected by food. Its pharmacokinetic profile has been characterized in both healthy volunteers and patient populations.

## **Conclusion**



The landscape of TYK2 inhibitors is rapidly evolving, with several promising candidates in clinical development. Deucravacitinib, Ropsacitinib, and Brepocitinib each exhibit distinct pharmacokinetic profiles that will influence their clinical application. While **SAR-20347** has shown preclinical promise, further clinical investigation is needed to fully characterize its pharmacokinetic properties in humans. This comparative guide provides a valuable resource for understanding the current state of TYK2 inhibitor development and for informing future research in this area.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Preclinical Pharmacokinetics and Translational Pharmacokinetic/Pharmacodynamic Modeling of M8891, a Potent and Reversible Inhibitor of Methionine Aminopeptidase 2 -PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rabbit as an Animal Model for Pharmacokinetics Studies of Enteric Capsule Contains Recombinant Human Keratinocyte Growth Factor Loaded Chitosan Nanoparticles PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. | BioWorld [bioworld.com]
- 8. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparing the pharmacokinetic profiles of SAR-20347 and other TYK2 inhibitors.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610684#comparing-the-pharmacokinetic-profiles-of-sar-20347-and-other-tyk2-inhibitors]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com